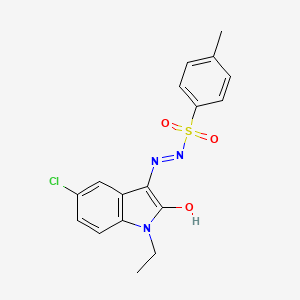
6-(4-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, commonly known as FPTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPTD is a pyranone derivative that is synthesized through a simple and efficient process. In
科学的研究の応用
FPTD has been found to have various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that FPTD exhibits cytotoxic effects on cancer cells, inhibiting their growth and inducing apoptosis. FPTD has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of FPTD is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. FPTD has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
FPTD has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes involved in cancer cell growth. FPTD has also been found to induce apoptosis in cancer cells and to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of FPTD is its simple and efficient synthesis method, making it a cost-effective candidate for further research. However, FPTD has some limitations, including its low solubility in water, which may affect its bioavailability and its potential use as a therapeutic agent.
将来の方向性
There are several future directions for FPTD research, including its potential as an anti-cancer agent and its use in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of FPTD and to optimize its chemical properties for use in therapeutic applications. Additionally, FPTD could be used as a tool for studying the activity of certain enzymes involved in cancer cell growth, providing valuable insights into the development of new cancer treatments.
Conclusion:
In conclusion, FPTD is a promising chemical compound that has potential applications in various fields, including its use as an anti-cancer agent and in the treatment of inflammatory diseases. The simple and efficient synthesis method of FPTD makes it a cost-effective candidate for further research, although its low solubility in water may present some limitations. Future research should focus on optimizing the chemical properties of FPTD and fully understanding its mechanism of action to unlock its full potential as a therapeutic agent.
合成法
The synthesis of FPTD is a straightforward process that involves the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base catalyst. The resulting product is then treated with a reducing agent to form FPTD. This method has been found to be efficient and cost-effective, making FPTD a promising candidate for further research.
特性
IUPAC Name |
6-(4-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c1-14(2)11(9-5-7-10(16)8-6-9)19-13(18)15(3,4)12(14)17/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXZIUAUPVXXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

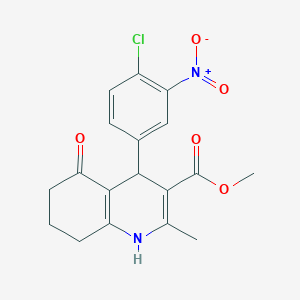
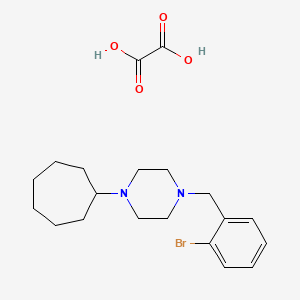
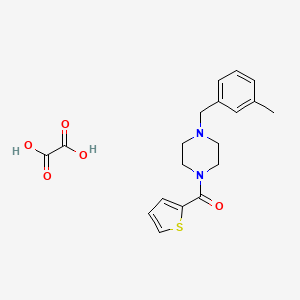
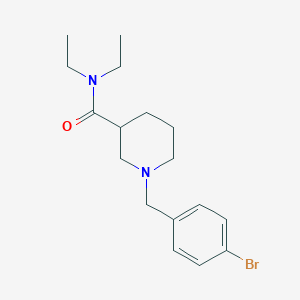
![ethyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5056631.png)
![1-{[methyl(nitro)amino]methyl}-5-nitro-1H-indole-2,3-dione](/img/structure/B5056636.png)
![2-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B5056645.png)
![4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)-2-piperazinone](/img/structure/B5056649.png)

![methyl {2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5056664.png)
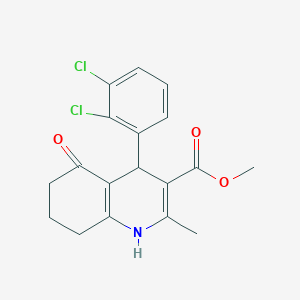
![N-[4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5056681.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)
